4-[1-(Methylamino)ethyl]benzenesulfonamide - 851879-15-7

4-[1-(Methylamino)ethyl]benzenesulfonamide

Catalog Number: EVT-2916386
CAS Number: 851879-15-7
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Chemical Reactions Analysis:
    • Protecting Groups: The sulfonamide group can act as a protecting group for amines due to its stability under various reaction conditions. [] This allows for selective chemical modifications on other parts of the molecule without affecting the protected amine.
    • Directing Groups: Benzenesulfonamides can act as directing groups in metal-catalyzed reactions, influencing the regioselectivity and stereoselectivity of the transformation. [, ]

Material Science:

  • Applications:
    • Textile Dyes: Thiazole azodyes incorporating benzenesulfonamide moieties were investigated for their dyeing and finishing properties in cotton textiles. [] These dyes demonstrated excellent fastness properties, UV protection, and antibacterial activity when applied to cotton fabrics. []

Crystallography:

  • Molecular Structure Analysis: X-ray crystallography studies on benzenesulfonamide derivatives have provided valuable insights into their molecular structures and intermolecular interactions. [, , , , , , , ] These studies reveal diverse structural features and hydrogen bonding patterns that influence their physical and chemical properties.

Relevance: This compound shares a core benzenesulfonamide structure with 4-[1-(Methylamino)ethyl]benzenesulfonamide. Both compounds feature substitutions on the sulfonamide nitrogen, although the specific substituents differ. The presence of the nitroisopropyl and (ureidooxy)methyl groups in this compound contribute to its selective cytotoxicity under hypoxic conditions. []

N-Methyl-N-[2-(methylamino)ethyl]-3-nitro-4-[(ureidooxy)methyl]benzenesulfonamide hydrochloride

Compound Description: This compound (compound 20 in the study) was also investigated for its potential as a hypoxic cell selective cytotoxic agent. [] While it showed slight differential toxicity towards EMT6 cells at higher concentrations, its radiosensitizing activity was comparable to misonidazole at a lower concentration. []

Relevance: This compound is structurally analogous to 4-[1-(Methylamino)ethyl]benzenesulfonamide, both containing a benzenesulfonamide core. The primary structural differences lie in the substitution pattern on the benzene ring and the sulfonamide nitrogen. This compound features a nitro and (ureidooxy)methyl substituent on the benzene ring and a N-methyl-N-[2-(methylamino)ethyl] group on the sulfonamide nitrogen. []

(R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide

Compound Description: This compound (compound 1 in the study) is a potent and selective agonist of the human β3-adrenergic receptor. [, ] Research has focused on its pharmacokinetics and oral bioavailability in rats, dogs, and monkeys, aiming to develop orally bioavailable β3-adrenergic receptor agonists. [] The compound exhibits species-dependent pharmacokinetics, with higher clearance in rats compared to dogs and monkeys. [] Its oral bioavailability is limited by poor absorption and first-pass metabolism. []

Relevance: This compound, while possessing a benzenesulfonamide moiety like 4-[1-(Methylamino)ethyl]benzenesulfonamide, differs significantly in its overall structure. It incorporates a thiazole ring linked to the benzenesulfonamide, and a substituted phenoxypropanol chain attached to the sulfonamide nitrogen. This compound highlights how modifications to the core structure of 4-[1-(Methylamino)ethyl]benzenesulfonamide can lead to diverse biological activities, such as β3-adrenergic receptor agonism. [, ]

Relevance: This compound is structurally very similar to (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide, differing only by an ethyl substitution on the nitrogen atom linking the ethylphenyl and hydroxypropylpyridinyl moieties. This subtle modification highlights the significant impact even small structural changes can have on pharmacokinetic properties. []

(R)-N-[4-[2-[2-(3-Pyridinyl)morpholin-4-yl]ethyl]phenyl]-4-[4-[4-(trifluoromethyl) phenyl]thiazol-2-yl]benzenesulfonamide (Compound 3)

Compound Description: This morpholine derivative was also designed as a potential prodrug of (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide (compound 1 in the study) with the goal of improving oral bioavailability. [] Despite low conversion to the parent compound, it demonstrated significantly improved oral bioavailability (56%) in monkeys compared to compound 1 (4%). [] This improvement is attributed to the reduced number of hydrogen bonding sites in its structure, facilitating better absorption. []

Relevance: Compared to (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide, this compound features a morpholine ring replacing the ethylaminoethanol moiety. This structural change, aimed at reducing hydrogen bonding, significantly impacted the compound's pharmacokinetic profile, emphasizing the importance of structural modifications in drug design. []

(R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-2-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide (Compound 4)

Compound Description: Designed based on the hypothesis that reducing hydrogen bonding sites in (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide (compound 1 in the study) could enhance oral bioavailability, this 2-pyridyl β3-adrenergic receptor agonist showed improved oral bioavailability in both rats and monkeys. [] This confirms the influence of hydrogen bonding on the pharmacokinetic properties of this class of compounds. []

Relevance: This compound is a regioisomer of (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide, differing only in the position of the nitrogen atom on the pyridine ring. The improved oral bioavailability of this compound further supports the hypothesis that reducing hydrogen bonding sites in this structural class can lead to enhanced pharmacokinetic properties. []

N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317)

Compound Description: T0901317 is a benzenesulfonamide derivative that acts as a novel retinoic acid receptor-related orphan receptor-α/γ (RORα/γ) inverse agonist. [] It exhibits high affinity for RORα and RORγ and has been shown to inhibit transactivation activity of these receptors. [] In HepG2 cells, T0901317 reduced the recruitment of steroid receptor coactivator-2 by RORα at the glucose-6-phosphatase (G6Pase) gene, an endogenous ROR target gene. [] Further studies demonstrated that the repression of G6Pase by T0901317 is ROR-dependent and not a result of its liver X receptor (LXR) activity. []

Relevance: This compound shares the core benzenesulfonamide structure with 4-[1-(Methylamino)ethyl]benzenesulfonamide. The distinct feature of T0901317 is the presence of a 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl substituent on the benzene ring, which likely contributes to its unique binding affinity for RORα/γ. This example demonstrates how modifications to the benzenesulfonamide scaffold can lead to compounds with different pharmacological profiles. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a benzamide derivative with potent neuroleptic activity. [] It demonstrates significantly higher potency than haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [] Furthermore, YM-09151-2 exhibits a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting potential for reduced side effects compared to other neuroleptics. []

Relevance: While this compound belongs to the benzamide class and 4-[1-(Methylamino)ethyl]benzenesulfonamide is a benzenesulfonamide, both share a key structural motif: a methylamino group attached to an aromatic ring. YM-09151-2 highlights the potential for developing compounds with diverse pharmacological activities by modifying structures related to 4-[1-(Methylamino)ethyl]benzenesulfonamide. []

Properties

CAS Number

851879-15-7

Product Name

4-[1-(Methylamino)ethyl]benzenesulfonamide

IUPAC Name

4-[1-(methylamino)ethyl]benzenesulfonamide

Molecular Formula

C9H14N2O2S

Molecular Weight

214.28

InChI

InChI=1S/C9H14N2O2S/c1-7(11-2)8-3-5-9(6-4-8)14(10,12)13/h3-7,11H,1-2H3,(H2,10,12,13)

InChI Key

DYXBDKAGCQTXGF-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)NC

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.